molecular formula C21H20N2O3S2 B2741072 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 1798024-61-9

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2741072
CAS No.: 1798024-61-9
M. Wt: 412.52
InChI Key: VVGSZCSSZRJDPH-UHFFFAOYSA-N
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Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its wide range of applications in medicinal chemistry and material science . This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiophene ring. . The resulting thiophene derivative is then subjected to further functionalization to introduce the hydroxy(phenyl)methyl and methylthio groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions on the thiophene ring can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring and its functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain kinases or modulate receptor activity, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-27-16-9-5-8-15(12-16)23-21(26)20(25)22-13-17-10-11-18(28-17)19(24)14-6-3-2-4-7-14/h2-12,19,24H,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGSZCSSZRJDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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